
2-Thiophenemethanethiol
Overview
Description
2-Thiophenemethanethiol (CAS: 6258-63-5; molecular formula: C₅H₆S₂) is a sulfur-containing compound characterized by a thiophene ring substituted with a methanethiol group. It is also known as thenyl mercaptan or 2-thienylmethanethiol . With a molecular weight of 130.22 g/mol, this compound is notable for its extremely low odor threshold (as low as 0.000005 ppm in pak choi) and high aroma potency, contributing to roasted coffee, fishy, and sulfurous notes in foods . It is widely used in flavor formulations for sesame oil, matcha, tomatoes, and meat analogues due to its ability to enhance umami and roasted profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-Thiophenemethanethiol can be synthesized from 2-Thiophenecarboxaldehyde through a reduction process. The general synthetic route involves the following steps :
Reduction of 2-Thiophenecarboxaldehyde: The aldehyde group in 2-Thiophenecarboxaldehyde is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conversion to Methanethiol: The primary alcohol is then converted to the corresponding methanethiol using reagents like hydrogen sulfide (H₂S) in the presence of a catalyst.
Industrial Production Methods:
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions:
2-Thiophenemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂).
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group
Thiolate Salts: Formed through reduction of the thiol group
Substituted Thiophenes: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-Thiophenemethanethiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of 2-Thiophenemethanethiol involves its interaction with various molecular targets and pathways:
Inhibition of Matrix Metalloproteinases (MMPs): The compound inhibits MMP activity, which plays a role in the degradation of extracellular matrix components.
Anti-inflammatory Properties: The compound’s structure, which includes a carbonyl group and a disulfide bridge, is essential for its anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogs: Thiophene Derivatives with Thiol Groups
Subgroup A-Ic (EFSA Classification) :
The European Food Safety Authority (EFSA) groups 2-thiophenemethanethiol with two other thiophene-based thiols:
Key Findings :
- This compound has a significantly lower odor threshold compared to non-thiol heterocycles like Furaneol (0.012 ppm) .
- All three thiophene thiols are deemed safe by EFSA, with margins of safety exceeding 10⁵ due to low estimated intake levels .
Functional Analogs: Thiols with Heterocyclic Moieties
2-Furfurylthiol (Coffee Mercaptan):
- Structure : Furan ring + thiol group.
- Odor Threshold : Extremely low (similar to this compound).
- Aroma Profile : Coffee, roasted .
- Applications : Dominant in coffee and sesame oil flavors.
- Production : Higher bioconversion yield (37%) using baker’s yeast compared to this compound (22%) .
5-Methyl-2-furfurylthiol :
- Yield : 11% in bioconversion, lower than this compound .
- Aroma: Less studied but associated with meaty and roasted notes.
3-Methyl-2-butene-1-thiol :
- Structure : Branched aliphatic thiol.
- Odor Threshold : 0.0002 ppm .
- Aroma Contribution : Sulfurous, with OAVs exceeding 2,300 in matcha, outperforming this compound (OAV: 19.13) .
Pyrazines (e.g., 2-methoxy-3-(2-methylpropyl)-pyrazine) :
- Aroma : Green, nutty.
- Role in Tomato: Works synergistically with this compound to enhance coffee-like notes .
Production and Stability
- Bioconversion : this compound is synthesized via baker’s yeast from cysteine-aldehyde conjugates (22% yield), less efficient than 2-furfurylthiol (37%) but more efficient than 5-methyl-2-furfurylthiol (11%) .
- Stability : Sulfur compounds like this compound are sensitive to oxidation, requiring careful handling in food processing .
Biological Activity
2-Thiophenemethanethiol (C5H6S2), also known as 2-thiophenemethylthiol, is a sulfur-containing organic compound that has garnered attention for its biological activities and potential applications in various fields. This article explores the biological activity of this compound, summarizing key findings from recent research studies, including its effects on microbial metabolism, potential therapeutic applications, and other relevant biological interactions.
- Molecular Formula : C5H6S2
- Molecular Weight : 134.23 g/mol
- CAS Number : 6258-63-5
1. Microbial Metabolism
Recent studies have highlighted the role of this compound in the metabolism of certain bacteria, particularly Clostridioides difficile. This organism is known for its pathogenicity and ability to produce toxins. Research indicates that thiols, including this compound, can influence the metabolic pathways of C. difficile, potentially affecting its growth and toxin production.
- Key Findings :
- The addition of thiols can modulate the metabolic network of C. difficile, impacting its energy production and pathogenicity .
- In particular, the presence of sulfur-containing amino acids like cysteine is crucial for the regulation of toxin production by C. difficile, with implications for understanding how thiols affect bacterial virulence .
3. Flavoring Agent and Aroma Compounds
This compound is also recognized for its role as a volatile aroma compound in food products. Its presence contributes to the flavor profile of certain foods, including roasted coffee and various vegetables.
- Research Insights :
Data Table: Summary of Biological Activities
Case Study 1: Influence on C. difficile
A study investigated the volatile metabolome of C. difficile strains under varying conditions, noting that thiols like this compound were produced during fermentation processes. The research emphasized how these compounds could affect the bacterium's metabolic pathways and toxin production .
Case Study 2: Aroma Compound Characterization
In another study focusing on pak choi (a type of Chinese cabbage), researchers identified various volatile compounds, including this compound. The findings underscored its role in the sensory attributes of food products and its potential health benefits due to antioxidant properties .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-Thiophenemethanethiol, and what purification methods are recommended for laboratory-scale preparation?
- Methodological Answer : this compound (>95% GC purity) is commercially synthesized via thiolation of 2-thiophenemethanol or alkylation of thiophene derivatives. For purification, fractional distillation under reduced pressure (b.p. 76°C) is commonly employed to remove sulfur-containing byproducts. Gas chromatography (GC) is recommended to verify purity, as impurities like disulfides can skew reactivity studies .
Q. How is this compound identified and differentiated from structurally similar thiols in analytical workflows?
- Methodological Answer : Use a combination of mass spectrometry (MS) and infrared (IR) spectroscopy. The molecular ion peak at m/z 130 (C₅H₆S₂) and S–H stretching vibrations near 2550 cm⁻¹ are diagnostic. Cross-reference with the EPA/NIH Mass Spectral Database (CAS 6258-63-5 and 20731-74-2) to resolve ambiguities arising from isomeric thiols .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Despite EFSA’s safety classification (MOS > 6.6 × 10⁵), use fume hoods and nitrile gloves due to its volatile, pungent odor and potential mucous membrane irritation. Store under inert gas (e.g., nitrogen) to prevent oxidation. Acute toxicity data are limited, so adhere to ALARA principles .
Q. What are the primary research applications of this compound in flavor chemistry or pharmaceutical intermediates?
- Methodological Answer : It serves as a flavoring agent (Flavis No. 15.108) in food additive studies and as a sulfur-containing building block for heterocyclic compounds in drug discovery. Its thiol group enables nucleophilic substitution reactions, useful in synthesizing thioether derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound across databases (e.g., conflicting CAS numbers)?
- Methodological Answer : Discrepancies (e.g., CAS 6258-63-5 vs. 20731-74-2) may arise from isomerism or historical nomenclature errors. Validate identity via ¹H-NMR (thiophene protons at δ 7.0–7.4 ppm, –SH at δ 1.5–2.0 ppm) and high-resolution MS. Cross-check with independent standards from authoritative sources (e.g., NIST) .
Q. What experimental designs are optimal for studying the oxidative stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using O₂ headspace vials at 25–40°C. Monitor disulfide formation via HPLC-UV (λ = 254 nm) and quantify degradation kinetics. Compare argon vs. nitrogen atmospheres to assess inert gas efficacy .
Q. How can computational chemistry models (e.g., DFT) complement experimental data on this compound’s reactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (S–H vs. C–S bonds) and predict regioselectivity in electrophilic substitution. Validate with experimental kinetic data from supersonic jet expansions (e.g., neon dilution studies) .
Q. What strategies mitigate interference from this compound in gas-phase analyses when co-eluting with structurally analogous compounds?
Properties
IUPAC Name |
thiophen-2-ylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZQHDFWKVMZOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211618 | |
Record name | Thenyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
166.00 °C. @ 760.00 mm Hg | |
Record name | 2-Thiophenemethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031853 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
Record name | 2-Thiophenemethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031853 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6258-63-5 | |
Record name | 2-Thiophenemethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6258-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thenyl mercaptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thenyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-2-methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THENYL MERCAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JML279XS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Thiophenemethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031853 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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